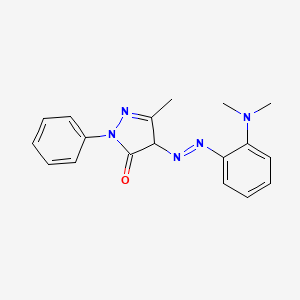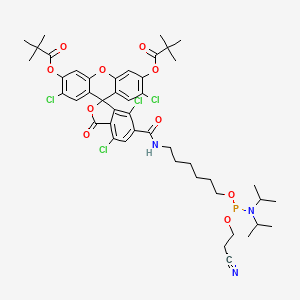
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a dichlorophenyl group and a chloropyridazinyl group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This step may involve the chlorination of a phenyl precursor to introduce the dichloro substituents.
Formation of the Chloropyridazinyl Intermediate: This step may involve the chlorination of a pyridazine precursor.
Coupling Reaction: The two intermediates are then coupled under specific conditions to form the final acetonitrile compound. Common reagents for this step may include bases, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinyl rings.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The chlorinated positions on the phenyl and pyridazinyl rings may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include substituted phenyl or pyridazinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)ethanone: Similar structure but with a ketone group instead of a nitrile.
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)propionitrile: Similar structure but with an additional carbon in the acetonitrile moiety.
Uniqueness
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile is unique due to its specific combination of dichlorophenyl and chloropyridazinyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H6Cl3N3 |
|---|---|
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
2-(6-chloropyridazin-3-yl)-2-(3,4-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-9-2-1-7(5-10(9)14)8(6-16)11-3-4-12(15)18-17-11/h1-5,8H |
Clave InChI |
UHNLCOJROKKHGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C#N)C2=NN=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12044774.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044779.png)


![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)



![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)
![2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)

![N-[(E)-(4-chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B12044857.png)
